2-[(Phenylsulfonyl)methyl]pyridine
Description
Properties
CAS No. |
1620-50-4 |
|---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)pyridine |
InChI |
InChI=1S/C12H11NO2S/c14-16(15,12-7-2-1-3-8-12)10-11-6-4-5-9-13-11/h1-9H,10H2 |
InChI Key |
PPFKQEVWJGRSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical and Reactivity Comparison
Structure-Activity Relationships (SAR)
- Electronic Effects: Sulfonyl (-SO₂-) groups are electron-withdrawing, reducing electron density on the pyridine ring and altering reactivity in electrophilic substitutions .
- Steric Effects: Bulky substituents (e.g., selenonyl) influence molecular packing and intermolecular interactions, as seen in crystallographic studies .
- Biological Implications :
- Sulfur and selenium analogs exhibit distinct pharmacological profiles due to differences in redox activity and target binding .
Q & A
Basic Research Question
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., pyridine-phenyl planarity ~79°), confirming stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonyl protons at δ 3.5–4.0 ppm; pyridine ring protons at δ 7.0–8.5 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 261.07) and fragmentation patterns .
What methodologies are recommended for purifying this compound?
Basic Research Question
- Recrystallization : Use solvent mixtures (e.g., CHCl₃/CCl₄) to isolate high-purity crystals .
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate) separates sulfonyl byproducts .
- Automated systems : Continuous flow reactors minimize impurities during scale-up .
What are the current limitations in understanding the biological activity of this compound?
Advanced Research Question
- Toxicity gaps : No acute/chronic toxicity data exist; in vitro assays (e.g., MTT on HepG2 cells) are needed to establish IC₅₀ values .
- Mechanistic studies : Design enzyme inhibition assays (e.g., cytochrome P450) to evaluate binding kinetics .
- Metabolic profiling : LC-MS/MS can identify metabolites and potential off-target effects .
How can computational modeling elucidate the electronic properties of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), highlighting nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to biological targets (e.g., kinases) using PyRx or AutoDock .
- MD simulations : Assess stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .
What strategies ensure enantiomeric purity during large-scale synthesis?
Advanced Research Question
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric synthesis (>90% ee) .
- Crystallization-induced diastereomer resolution : Separate enantiomers via salt formation with chiral acids .
- Process analytical technology (PAT) : In-line FTIR monitors enantiomeric excess in real time .
How do intermolecular interactions influence the solid-state packing of this compound?
Advanced Research Question
- Weak interactions : C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.3–3.6 Å) stabilize crystal lattices .
- Thermodynamic studies : DSC/TGA reveal melting points (~453 K) and decomposition profiles .
What in vitro assays are suitable for studying its potential in oncology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
